molecular formula C12H18N2O4S2 B2912250 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-51-8

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2912250
CAS No.: 1351649-51-8
M. Wt: 318.41
InChI Key: NWLSEKOAGUMGOA-UHFFFAOYSA-N
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Description

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C12H18N2O4S2 and its molecular weight is 318.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is currently unknown. The compound is a new derivative synthesized from two biologically active compounds, isoxazole and cytisine . Isoxazole derivatives have been widely used in pharmacy as biologically active compounds .

Mode of Action

It’s known that the compound has electron-accepting properties . A sulfamide group at the 4-position of the isoxazole cycle increases the acidity of methyl groups at the 3- and 5-positions . This could potentially influence its interaction with biological targets.

Result of Action

The compound is a new derivative based on the cytisine alkaloid , and its hemorheological activity has been studied . Hemorheological activity refers to the flow properties of blood and its elements, which can be influenced by various factors including the presence of certain compounds.

Properties

IUPAC Name

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-9-11(10(2)18-13-9)20(15,16)14-5-3-12(4-6-14)17-7-8-19-12/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLSEKOAGUMGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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